molecular formula C17H21ClN2O2 B1391809 Tert-butyl 4-(3-chlorophenyl)-4-cyanopiperidine-1-carboxylate CAS No. 553631-33-7

Tert-butyl 4-(3-chlorophenyl)-4-cyanopiperidine-1-carboxylate

Cat. No. B1391809
Key on ui cas rn: 553631-33-7
M. Wt: 320.8 g/mol
InChI Key: ZQSUUNQAAQFFOC-UHFFFAOYSA-N
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Patent
US09303040B2

Procedure details

tert-Butyl 4-(3-chlorophenyl)-4-cyanopiperidine-1-carboxylate (5.91 g, 18.42 mmol) was dissolved in concentrated HCl (153.5 ml, 1842 mmol). The reaction mixture stirred at reflux over a weekend. The reaction mixture was cooled to room temperature and washed with ether. The aqueous portion was concentrated on a rotary evaporator, and the solids were dried on a high vacuum line. The solids were dissolved in H2O (35 mL), 10% NaOH (29.47 g, 73.69 mmol), and dioxane (30 mL). Solid Boc2O (4.222 g, 19.34 mmol) was added, and reaction mixture stirred at room temperature overnight (14 hours). The reaction mixture was diluted with H2O and washed with ether. The aqueous portion was acidified with solid KHSO4, then extracted with DCM. The combined extracts were dried (Na2SO4), filtered, and concentrated to give 1-(tert-butoxycarbonyl)-4-(3-chlorophenyl)piperidine-4-carboxylic acid (4.73 g, 75.56% yield) as a white powder. HPLC>98%. LC/MS (APCI−) m/z 338 [M−H]−.
Quantity
5.91 g
Type
reactant
Reaction Step One
Name
Quantity
153.5 mL
Type
reactant
Reaction Step One
Name
Quantity
29.47 g
Type
reactant
Reaction Step Two
Name
Quantity
4.222 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:8]2([C:21]#N)[CH2:13][CH2:12][N:11]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH2:10][CH2:9]2)[CH:5]=[CH:6][CH:7]=1.Cl.[OH-:24].[Na+].CC(OC(OC(OC(C)(C)C)=O)=O)(C)C.[OH2:41]>O1CCOCC1>[C:17]([O:16][C:14]([N:11]1[CH2:12][CH2:13][C:8]([C:4]2[CH:5]=[CH:6][CH:7]=[C:2]([Cl:1])[CH:3]=2)([C:21]([OH:41])=[O:24])[CH2:9][CH2:10]1)=[O:15])([CH3:20])([CH3:19])[CH3:18] |f:2.3|

Inputs

Step One
Name
Quantity
5.91 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)C1(CCN(CC1)C(=O)OC(C)(C)C)C#N
Name
Quantity
153.5 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
29.47 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
4.222 g
Type
reactant
Smiles
CC(C)(C)OC(=O)OC(=O)OC(C)(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux over a weekend
WASH
Type
WASH
Details
washed with ether
CONCENTRATION
Type
CONCENTRATION
Details
The aqueous portion was concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the solids were dried on a high vacuum line
DISSOLUTION
Type
DISSOLUTION
Details
The solids were dissolved in H2O (35 mL)
CUSTOM
Type
CUSTOM
Details
reaction mixture
STIRRING
Type
STIRRING
Details
stirred at room temperature overnight (14 hours)
Duration
14 h
WASH
Type
WASH
Details
washed with ether
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)C1=CC(=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4.73 g
YIELD: PERCENTYIELD 75.56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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